molecular formula C10H12O B12914372 4,7-Dimethyl-1,3-dihydro-2-benzofuran CAS No. 62896-81-5

4,7-Dimethyl-1,3-dihydro-2-benzofuran

Cat. No.: B12914372
CAS No.: 62896-81-5
M. Wt: 148.20 g/mol
InChI Key: HEGPFAVXPBSITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethyl-1,3-dihydroisobenzofuran is an organic compound belonging to the class of isobenzofurans It is characterized by the presence of two methyl groups at the 4 and 7 positions on the isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1,3-dihydroisobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxidation of indane derivatives in subcritical water using molecular oxygen can yield substituted isobenzofuran-1,3-diones . Another approach involves the use of molecular oxygen and hydrogen peroxide in subcritical water to achieve the desired cyclization .

Industrial Production Methods: Industrial production of 4,7-Dimethyl-1,3-dihydroisobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the cyclization and methylation steps.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield isobenzofuran-1,3-diones, while reduction reactions may produce corresponding alcohols or other reduced derivatives.

Scientific Research Applications

4,7-Dimethyl-1,3-dihydroisobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s structural motif is found in various medications with anti-tumor, anti-diabetic, and antibacterial activities . It acts as a radical scavenger, interacting with reactive oxygen species and other radicals to mitigate oxidative stress and cellular damage.

Comparison with Similar Compounds

Uniqueness: 4,7-Dimethyl-1,3-dihydroisobenzofuran is unique due to its specific methylation pattern, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its presence in different scientific research areas highlight its versatility and importance.

Properties

CAS No.

62896-81-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4,7-dimethyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C10H12O/c1-7-3-4-8(2)10-6-11-5-9(7)10/h3-4H,5-6H2,1-2H3

InChI Key

HEGPFAVXPBSITO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COCC2=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.